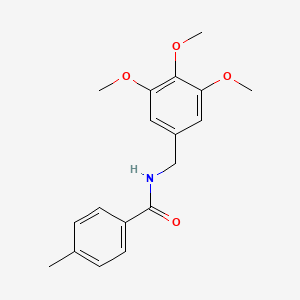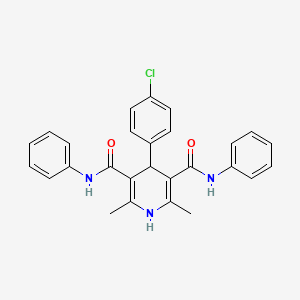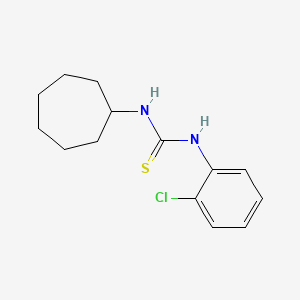![molecular formula C16H21N5O2 B5777663 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde can inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been reported to enhance the activity of certain enzymes involved in antioxidant defense.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the compound's low solubility in aqueous solutions can limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde. One potential direction is the investigation of its effects on other signaling pathways involved in various diseases. Another direction is the development of more efficient synthesis methods to improve the compound's solubility and bioavailability. Furthermore, the compound's potential as a drug delivery system for targeted therapy can also be explored.
Conclusion
In conclusion, 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a promising compound with multiple biological activities that make it a potential candidate for the development of novel therapeutics. Its anti-inflammatory, antioxidant, and anticancer properties have been extensively studied, and its mechanism of action is still being investigated. While the compound's low solubility in aqueous solutions can limit its use in certain experimental setups, future research can explore its potential in other signaling pathways involved in various diseases and its use as a drug delivery system for targeted therapy.
Métodos De Síntesis
The synthesis of 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine and ethylamine in the presence of triethylamine and triphosgene. The resulting product is a white solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its ability to inhibit the growth of various bacterial and fungal strains.
Propiedades
IUPAC Name |
4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-17-13-18-14(21-16(2,3)4)20-15(19-13)23-12-8-6-11(10-22)7-9-12/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKTUNZHGXVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)


![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)


![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)